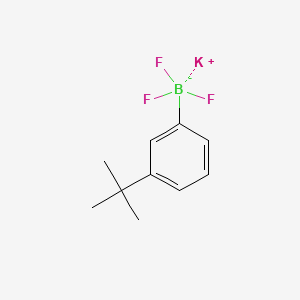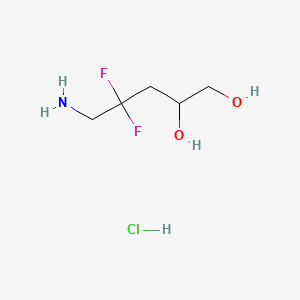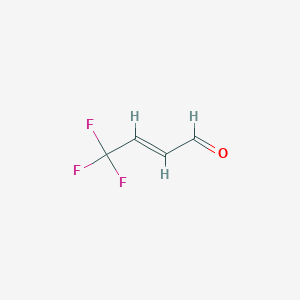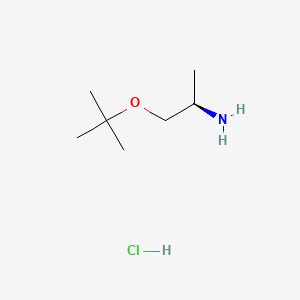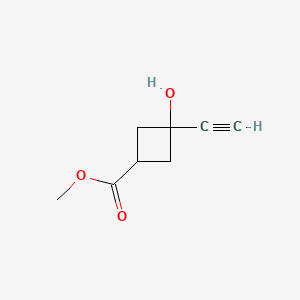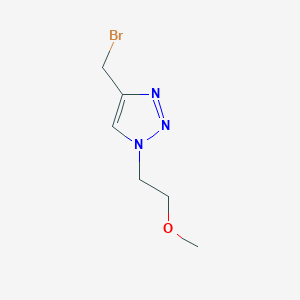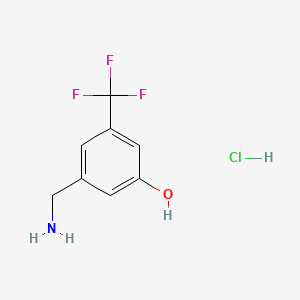
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is a chemical compound that features a phenol group substituted with an aminomethyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of ammonia, Gabriel synthesis, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can yield amines.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride involves its interaction with molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can influence the compound’s biological activity and therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenol derivatives with aminomethyl and trifluoromethyl substitutions, such as:
- 3-(Aminomethyl)-4-(trifluoromethyl)phenol
- 3-(Aminomethyl)-2-(trifluoromethyl)phenol
Uniqueness
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is unique due to the specific positioning of the aminomethyl and trifluoromethyl groups on the phenol ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H9ClF3NO |
|---|---|
Peso molecular |
227.61 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-12)2-7(13)3-6;/h1-3,13H,4,12H2;1H |
Clave InChI |
YRJNETMKUKBGQY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


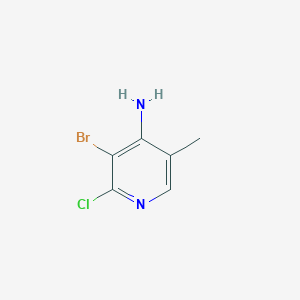
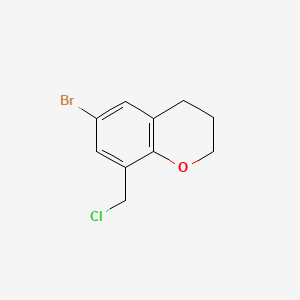
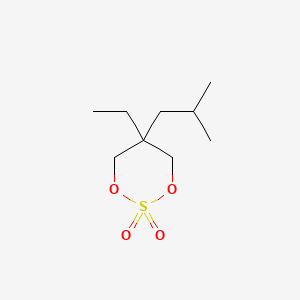

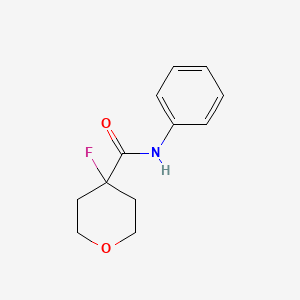
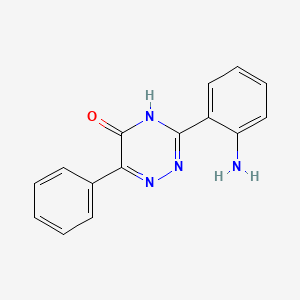
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
